Structural Differentiation: A 4-Cyano Benzamide Scaffold with a Cyclopropyl-Furan-Hydroxyethyl Side-Chain
The compound 4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide (CAS 1396854-01-5) is structurally distinguished from simpler N-cyclopropyl benzamides and from the majority of TrkA-active chemotypes by its combination of a 4-cyano substituent on the benzamide ring and a chiral cyclopropyl-furan-hydroxyethyl side-chain. Unlike the widely used Type I inhibitor AZ-23 (which lacks a furan ring and hydroxyethyl group, relying on a flat pyrimidine core), this compound introduces a hydrogen-bond-donating/-accepting hydroxyethyl linker and a lipophilic furan ring that may engage distinct sub-pockets within the TrkA ATP-binding site [1]. The molecular formula (C17H16N2O3; MW = 296.32 g/mol) confirms a low-molecular-weight scaffold substantially smaller than PF-06273340 (CAS 1402438-74-7, a macrocyclic inhibitor), potentially conferring advantages in CNS penetration and synthetic tractability for analoging [2]. The cyano group at the 4-position of the benzamide ring is a privileged motif in kinase inhibitor design, known to form critical hinge-region hydrogen bonds.
| Evidence Dimension | Chemical structure and molecular properties |
|---|---|
| Target Compound Data | 4-Cyano benzamide with cyclopropyl-furan-hydroxyethyl side-chain; MW = 296.32 g/mol; Formula: C17H16N2O3 |
| Comparator Or Baseline | AZ-23: Flat pyrimidine-based inhibitor lacking furan/hydroxyethyl motifs; PF-06273340: Macrocyclic pan-Trk inhibitor with substantially higher MW |
| Quantified Difference | MW differential: Target compound MW (296.32) versus PF-06273340 (larger macrocycle). Structural distinction from AZ-23 by presence of furan ring and hydroxyethyl group; no quantitative IC50 comparison available. |
| Conditions | Structural analysis based on patent disclosure, PubChem compound records, chemical database entries, and cheminformatic comparison |
Why This Matters
The unique scaffold provides chemical matter for novel structure-activity relationship (SAR) exploration and may offer differentiation in selectivity, pharmacokinetics, or intellectual property positioning relative to known TrkA inhibitor chemotypes.
- [1] WO2015148354A3 — TrkA kinase inhibitors, compositions and methods thereof. Merck Sharp & Dohme. Figure 1 and claims disclose the genus of bicyclic heteroaryl benzamides encompassing Example 99. View Source
- [2] Chemsrc. 4-cyano-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide. CAS 1396854-01-5. Molecular formula: C17H16N2O3; MW: 296.32. View Source
